molecular formula C11H9BrClNO B2989788 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone CAS No. 843638-48-2

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone

Cat. No.: B2989788
CAS No.: 843638-48-2
M. Wt: 286.55
InChI Key: UEKKCSKGZHODTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone (CAS: 65040-36-0) is a halogenated indole derivative characterized by a 2-chloroethanone group at the indole’s 3-position, a bromine atom at the 5-position, and a methyl substituent at the 2-position. Its molecular formula is C₁₁H₉BrClNO, with a molecular weight of 294.56 g/mol . Its synthesis typically involves Friedel-Crafts acylation of 5-bromo-2-methylindole with chloroacetyl chloride, followed by purification via column chromatography .

Properties

IUPAC Name

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO/c1-6-11(10(15)5-13)8-4-7(12)2-3-9(8)14-6/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKKCSKGZHODTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone typically involves the following steps:

    Bromination: The starting material, 2-methylindole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Chlorination: The brominated product is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloroethanone group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The indole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the bromine or chlorine atoms under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while oxidation might produce a ketone or carboxylic acid.

Scientific Research Applications

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the biological activity of indole derivatives.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The bromine and chlorine atoms may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The compound’s structural analogs vary in substituents at the indole core or the ethanone moiety, leading to distinct physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone -CF₃ instead of -Cl, no 2-Me 292.05 Enhanced electrophilicity; used in fluorinated drug candidates
1-(5-Bromo-1-tosyl-1H-indol-3-yl)ethanone -Ts (tosyl) at N1, no 2-Me 333.23 Improved solubility; intermediate for antitumor agents
1-(3-Bromo-5-chlorophenyl)-2-chloroethanone Non-indole aromatic core 267.93 Lower steric hindrance; used in agrochemicals
1-(9H-Carbazol-9-yl)-2-chloroethanone Carbazole core instead of indole 219.68 Radical scavenging activity; antioxidant applications

Key Observations :

  • Halogen Effects : Replacement of -Cl with -CF₃ (as in ) increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • N-Substitution : Tosyl groups (e.g., ) improve stability and solubility but reduce metabolic liability compared to unprotected indoles.
Physicochemical Properties
  • Melting Points: The target compound’s melting point is unreported, but analogs like 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone melt at 172–178°C, suggesting higher crystallinity due to -CF₃.
  • Solubility : Tosyl-protected analogs are soluble in polar aprotic solvents (e.g., DMF), whereas the target compound’s solubility in water is likely <1 mg/mL .

Biological Activity

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone is a synthetic compound belonging to the indole family, characterized by its unique chemical structure featuring a bromine atom at the 5-position and a chloroethanone moiety at the 2-position. This compound has garnered interest in biological research due to its potential therapeutic applications and mechanisms of action.

PropertyValue
IUPAC Name This compound
Molecular Formula C11H9BrClNO
Molecular Weight 286.55 g/mol
CAS Number 843638-48-2

Synthesis

The synthesis of this compound typically involves:

  • Bromination : The starting material, 2-methylindole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS).
  • Chlorination : The brominated product undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloroethanone group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key biological pathways. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity and specificity, potentially leading to significant pharmacological effects.

Therapeutic Potential

This compound has shown promise in several therapeutic areas:

  • Neuroprotection : Research indicates that compounds similar to this indole derivative may inhibit mixed lineage kinase 3 (MLK3), which is implicated in neurodegenerative diseases such as Parkinson's Disease and HIV-associated neurocognitive disorders .
  • Anti-inflammatory Effects : The compound could modulate inflammatory responses by inhibiting cytokine release in microglial cells, as seen in preclinical models .

Study on MLK3 Inhibition

A study published in the Journal of Biological Chemistry highlighted the efficacy of MLK3 inhibitors in preventing neuronal death in models of neurodegeneration. The compound URMC-099, structurally related to this compound, demonstrated significant neuroprotective effects by inhibiting MLK3 activity with an IC₅₀ value of 14 nM .

Cytokine Release Modulation

In vitro studies have shown that indole derivatives can inhibit lipopolysaccharide (LPS)-induced TNFα release in microglial cells. This suggests a potential role for this compound in managing neuroinflammation associated with chronic neurological conditions .

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other indole derivatives:

Compound NameStructural FeaturesBiological Activity
1-(5-bromo-2-methyl-1H-indol-3-yl)acetic acidAcetic acid instead of chloroethanoneModerate anti-inflammatory properties
2-methyl-1H-indol-3-yloxyacetic acidLacks halogensLimited neuroprotective effects

Q & A

Q. What statistical methods analyze substituent effects on reaction yields?

  • Multivariate regression or ANOVA identifies significant variables (e.g., solvent polarity, reaction time). Principal Component Analysis (PCA) clusters successful reactions, guiding optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.